molecular formula C11H9N3O4S B1415466 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid CAS No. 2197055-57-3

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1415466
CAS No.: 2197055-57-3
M. Wt: 279.27 g/mol
InChI Key: ZQHCIROLJWDNTE-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a thiazole core, a privileged scaffold in drug discovery known to be associated with a broad spectrum of pharmacological activities . Thiazole-containing compounds have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties in scientific studies, making them a valuable template for developing new therapeutic agents . For instance, research on structurally similar 5-methylthiazole-thiazolidinone conjugates has identified them as a novel class of potent and selective COX-1 inhibitors, showing promising anti-inflammatory activity that surpasses reference drugs like naproxen in preclinical models . The nitroaromatic moiety in its structure is a common feature in prodrugs activated by bacterial nitroreductase enzymes, suggesting potential applications in developing anti-infective agents, as seen in other nitroheterocyclic systems . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHCIROLJWDNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 5-methyl-2-aminothiazole can be prepared by reacting methyl isothiocyanate with chloroacetone under basic conditions.

    Coupling Reaction: The final step involves coupling the nitrated aniline derivative with the thiazole ring. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can be converted into esters or amides through reactions with alcohols or amines, respectively, using coupling reagents such as DCC.

    Electrophilic Aromatic Substitution: The

Biological Activity

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid belongs to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen. Thiazole derivatives are known for their broad spectrum of biological activities, making them valuable in drug development.

The biological activity of 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid is primarily attributed to its structural features, particularly the nitro group and thiazole ring. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The thiazole ring can modulate enzyme activity and receptor interactions, further contributing to its biological effects.

Anticancer Activity

Research indicates that 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.3Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies employing the agar diffusion method revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazole derivatives, including 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid. The results indicated that this compound exhibited a notable reduction in tumor growth in xenograft models, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a separate study focused on antimicrobial activity, researchers tested several thiazole derivatives against clinical isolates of bacteria. The findings showed that 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid had superior activity compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Positional Isomers: Ortho- and Meta-Nitro Derivatives

  • 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid and 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid are positional isomers of the target compound. These analogs share the same molecular formula (C₁₀H₇N₃O₄S) and weight (265.25 g/mol) but differ in the nitro group's position (ortho or meta on the phenyl ring) .
  • Key Differences: The para-nitro substituent in the target compound enhances symmetry and may improve crystallinity compared to ortho/meta analogs.

Trifluoromethyl-Substituted Analogs

  • 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (C₁₂H₉F₃N₂O₂S; 302.27 g/mol) and 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid replace the nitro group with a trifluoromethyl (-CF₃) group .
  • Key Differences: The -CF₃ group is less electron-withdrawing than -NO₂ but highly lipophilic, which may enhance membrane permeability . The para-CF₃ analog (Ref: 10-F521504) is structurally analogous to the target compound but with distinct electronic and steric effects .

Alkylamino and Aryl Derivatives

  • 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (C₇H₁₀N₂O₂S; 186.23 g/mol) features an ethylamino group instead of the aromatic substituent .
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (C₁₁H₈NO₂S; 218.25 g/mol) lacks the amino linkage, directly bonding a phenyl group to the thiazole ring .
  • The phenyl-substituted analog (CAS 33763-20-1) shows reduced hydrogen-bonding capacity due to the absence of the amino group, impacting biological interactions .

Ester and Heterocyclic Derivatives

  • 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (C₁₂H₁₃N₃O₂S; 263.32 g/mol) introduces a pyridinylamino group and an ethyl ester, altering bioavailability and hydrolysis kinetics .
  • Key Differences :
    • The ester group increases lipophilicity, which may improve cellular uptake but requires metabolic activation to the carboxylic acid form .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid (Target) C₁₀H₇N₃O₄S 265.25 4-NO₂-phenylamino High electron-withdrawing effect, polar
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid C₁₀H₇N₃O₄S 265.25 2-NO₂-phenylamino Steric hindrance, reduced symmetry
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid C₁₂H₉F₃N₂O₂S 302.27 3-CF₃-phenylamino Lipophilic, moderate electron withdrawal
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid C₇H₁₀N₂O₂S 186.23 Ethylamino Flexible, basic amino group
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid C₁₁H₈NO₂S 218.25 Phenyl Aromatic, no hydrogen-bonding donor
5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester C₁₂H₁₃N₃O₂S 263.32 Pyridinylamino, ethyl ester Ester enhances lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid

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